9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride - 2291-59-0

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride

Catalog Number: EVT-363247
CAS Number: 2291-59-0
Molecular Formula: C15H20ClNO
Molecular Weight: 265.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is an organic compound with the molecular formula C15H19NO . It has an average mass of 229.318 Da and a monoisotopic mass of 229.146667 Da .

Molecular Structure Analysis

The compound has a linear formula of C15H19NO . It has 2 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .

Chemical Reactions Analysis

While specific chemical reactions involving 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride are not available, a related compound, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), is known to catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .

Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 359.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.5±3.0 kJ/mol and a flash point of 160.2±11.9 °C . The compound has a molar refractivity of 67.8±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 206.6±3.0 cm3 .

Synthesis Analysis
  • Mannich reaction: This approach, as described in the synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one [, , ], utilizes a 4-thianone, an aldehyde, and an amine to construct the bicyclic framework.
  • Dieckmann Condensation: This method, reported for the synthesis of N-benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one [], utilizes a pre-functionalized linear precursor to achieve cyclization.
  • Radical Translocation/Cyclization: This approach, exemplified in the synthesis of 9-benzoyl-1-methyl-9-azabicyclo[3.3.1]nonan-3-one [], uses radical chemistry to construct the bicyclic system from a linear precursor containing an alkyne moiety.
Molecular Structure Analysis
  • NMR Spectroscopy: 1H and 13C NMR analyses offer valuable insights into the stereochemistry and conformational dynamics of these compounds [, , , , ]. The chemical shifts and coupling constants provide information about the spatial relationships between different protons in the molecule.
Chemical Reactions Analysis
  • Reduction: The ketone functionality can be reduced to the corresponding alcohol, as seen in the synthesis of various 3,7-diheterabicyclo[3.3.1]nonan-9-ols [, ]. Sodium borohydride and lithium aluminum hydride are commonly employed reducing agents.
  • Grignard Addition: Grignard reagents can add to the carbonyl group, leading to tertiary alcohols with varying stereochemistry depending on the reaction conditions and substituents [, ].
  • Oxime Formation: Reaction with hydroxylamine can convert the ketone group into the corresponding oxime derivatives [, , ]. These derivatives often find applications in coordination chemistry and medicinal chemistry.
  • Beckmann and Huisgen-White Rearrangements: These tandem rearrangements offer an alternative to Baeyer-Villiger oxidation for transforming the ketone functionality into a lactone [, ]. This strategy allows access to different structural motifs, expanding the synthetic utility of these compounds.
Mechanism of Action

For example, the analgesic activity of a 3,7-diazabicyclo[3.3.1]nonan-9-one derivative complexed with β-cyclodextrin [] suggests its potential interaction with pain receptors or pathways. Similarly, the antiarrhythmic properties observed in certain 3-thia-7-azabicyclo[3.3.1]nonane derivatives [] indicate their interaction with ion channels or other targets involved in cardiac rhythm regulation.

Applications
  • Medicinal Chemistry: As building blocks for potential pharmaceuticals, particularly in developing analgesics [] and antiarrhythmic agents []. Their rigid structure and diverse functionalization possibilities make them attractive scaffolds for exploring structure-activity relationships and developing novel therapeutics.
  • Organic Synthesis: As versatile intermediates for constructing more complex molecules [, ]. The ketone functionality serves as a handle for introducing various functional groups, while the bicyclic framework provides structural rigidity.
  • Asymmetric Catalysis: Chiral 9-azabicyclo[3.3.1]nonan-3-one derivatives have been explored as chiral auxiliaries and catalysts in enantioselective synthesis [, ]. Their ability to induce chirality arises from the inherent asymmetry of the bicyclic system.

(1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one

    Compound Description: This compound is a racemic derivative of 9-azabicyclo[3.3.1]nonan-3-one. It features a hydroxybenzyl substituent at the 2-position and a benzyl group at the 9-position. The crystal structure reveals the hydroxy group and carbonyl oxygen participate in intermolecular hydrogen bonding. []

    Relevance: This compound shares the core 9-azabicyclo[3.3.1]nonan-3-one structure with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. The presence of an additional hydroxybenzyl substituent differentiates the two compounds. []

cis-2,6-Disubstituted piperidine

    Compound Description: This compound is a key intermediate generated through asymmetric cleavage of the 'fork head' ketone in 9-azabicyclo[3.3.1]nonan-3-one. It serves as a valuable chiral building block for synthesizing various alkaloids. []

    Relevance: This compound highlights a key synthetic application of the 9-azabicyclo[3.3.1]nonan-3-one framework, which forms the core of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. The asymmetric cleavage of the 'fork head' ketone provides access to enantiomerically enriched piperidine derivatives. []

2β-Ethyl-9-phenylsulfonyl-9-azabicyclo[3.3.1]nonan-3-one

    Compound Description: This compound plays a crucial role in the asymmetric synthesis of (-)-dihydropalustramic acid, a degradation product of the alkaloid palustrine. It is utilized as a starting material for a tandem Beckmann and Huisgen-White rearrangement, offering an alternative to Baeyer-Villiger oxidation. []

    Relevance: This compound emphasizes the versatility of the 9-azabicyclo[3.3.1]nonan-3-one core structure present in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. It showcases modifications at the 2- and 9-positions and its utility in complex natural product synthesis. []

(±)-Dihydropalustramic Acid

    Compound Description: This compound is a degradation product of the alkaloid palustrine and is efficiently synthesized using the tandem Beckmann and Huisgen-White rearrangement of a related 9-azabicyclo[3.3.1]nonan-3-one derivative. []

    Relevance: While not directly derived from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, its synthesis highlights the utility of related 9-azabicyclo[3.3.1]nonan-3-one derivatives in accessing complex natural product scaffolds. []

(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one

    Compound Description: This compound is a structural isomer of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, differing in the position of the phenyl ring attachment on the nitrogen atom. The crystal structure, obtained via spontaneous resolution of a racemic mixture, shows both piperidine and piperidinone rings in chair conformations. []

    Relevance: The similar core structure and the chair conformations observed in both compounds emphasize the conformational preferences of the 9-azabicyclo[3.3.1]nonan-3-one framework. []

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

    Compound Description: This compound, synthesized through a Mannich reaction, is a sulfur analog of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride where the oxygen atom in the bicyclic core is replaced by sulfur. Its solid-state conformation features a chair-boat structure with sulfur in the boat portion. This compound displays antiarrhythmic activity in dogs with induced myocardial infarctions, suppressing ventricular tachycardia at specific doses. [, ]

    Relevance: The similar structure and biological activity of this thia-analog emphasizes the potential of modifying the heteroatom in the bicyclic core of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride for pharmacological exploration. [, ]

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate

    Compound Description: This compound is the reduced form of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, lacking the carbonyl group. X-ray analysis reveals a chair-chair conformation for this compound in its solid state. [, ]

    Relevance: This compound highlights the conformational flexibility of the 3-thia-7-azabicyclo[3.3.1]nonane framework, a sulfur analog of the core structure present in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. [, ]

7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate

    Compound Description: Derived from 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one through Grignard reaction with phenylmagnesium bromide, this tertiary alcohol exhibits stereospecificity in its formation, resulting in a chair-chair conformation in the solid state with the phenyl group equatorial to the thiane ring and axial to the piperidine ring. [, ]

    Relevance: This compound demonstrates the feasibility of introducing substituents at the 9-position in 3-thia-7-azabicyclo[3.3.1]nonane, a scaffold structurally analogous to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, and provides insights into the stereochemical outcome of such reactions. [, ]

N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one

    Compound Description: Synthesized from methyl 4-bromocrotonate, this compound is structurally similar to 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, differing only in the position of the nitrogen atom in the bicyclic system. []

    Relevance: This compound illustrates the versatility in synthesizing 3-thia-9-azabicyclo[3.3.1]nonane derivatives, structurally related to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, and highlights the possibility for isomeric variation within this class of compounds. []

End-9-azabicyclo [3.3.1] nonan-3-ol derivatives

    Compound Description: These compounds are prepared by reducing 9-azabicyclo[3.3.1]nonan-3-one derivatives with hydrogen in the presence of a ruthenium complex catalyst. They are valuable intermediates in drug discovery and agrochemical development. []

    Relevance: This group of compounds exemplifies the synthetic utility of 9-azabicyclo[3.3.1]nonan-3-one derivatives, structurally akin to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, as building blocks for accessing diverse chemical space relevant to medicinal and agricultural applications. []

7-Benzyl-9-(4-N,N′-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol

    Compound Description: This compound is a 3-thia-7-azabicyclo[3.3.1]nonane derivative formed through the addition of an aryl Grignard reagent to the corresponding ketone. Notably, this compound adopts a rare stable chair-boat conformation in its solid state. []

    Relevance: This compound, while possessing a dimethylaminophenyl substituent, underscores the structural similarities between 3-thia-7-azabicyclo[3.3.1]nonane derivatives and 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, particularly highlighting the conformational preferences within this class of bicyclic compounds. []

3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

    Compound Description: This diazabicyclononane derivative is synthesized via a Mannich reaction and serves as a precursor to other biologically active compounds. It demonstrates the feasibility of incorporating different substituents onto the diazabicyclononane core. []

    Relevance: Though containing two nitrogen atoms in the bicyclic system compared to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, this compound highlights the potential for developing biologically active molecules based on modified bicyclo[3.3.1]nonane skeletons. []

Complex of O-benzoyloxime of 3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with β-cyclodextrin (NA-332)

    Compound Description: This compound is a complex formed by encapsulating the O-benzoyloxime derivative of 3-(2-ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with β-cyclodextrin. This complex shows promising analgesic activity, surpassing tramadol in potency and achieving complete analgesia. Furthermore, it exhibits lower acute toxicity compared to tramadol. []

    Relevance: Though structurally dissimilar to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, this compound highlights the potential of diazabicyclononane derivatives, especially when complexed with other molecules like β-cyclodextrin, in developing novel analgesics. []

7-Benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one

    Compound Description: This compound is a selenium analog of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, substituting the oxygen atom in the bicyclic core with selenium. []

    Relevance: This selenium analog highlights the possibility of further heteroatom substitutions within the bicyclic core of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. While specific biological activities are not mentioned, the synthesis of this analog suggests potential avenues for modifying the parent compound's properties. []

7-Benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate

    Compound Description: This compound is the reduced form of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one, lacking the carbonyl group. This compound exhibits antiarrhythmic properties in anesthetized dogs. It effectively suppresses sustained ventricular tachycardia at specific doses, outperforming lidocaine in preventing the induction of tachycardia. Additionally, it induces a moderate increase in blood pressure, contrasting with lidocaine's minimal effect or slight reduction. []

    Relevance: This compound, a reduced form of the selenium analog, further emphasizes the potential of modifying the heteroatom within the bicyclic core of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. Its notable antiarrhythmic activity, surpassing that of lidocaine, suggests potential therapeutic applications for this class of compounds. []

7‐(Oxazolo[4,5‐b]‐xanthone‐2‐yl)‐1,5,7‐trimethyl‐3‐azabicyclo[3.3.1]nonan‐2‐one

  • Relevance: Although structurally distinct from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, this compound underscores the utility of modifying the 3-azabicyclo[3.3.1]nonane framework to create chiral catalysts for asymmetric synthesis. This highlights the diverse applications of structurally similar bicyclic scaffolds in organic chemistry. []

N-Benzyl-3-thia-7-aza-bicyclo[3.3.1]nonan-9,9-diol perchlorate

    Compound Description: This compound, a hydrate, is obtained unexpectedly by reacting N-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one with perchloric acid. The solid-state structure, confirmed via X-ray diffraction, reveals a chair-chair conformation with minimal ring distortion near the gem-diol group. []

    Relevance: This compound demonstrates the reactivity of the 3-thia-7-azabicyclo[3.3.1]nonan-9-one framework, structurally analogous to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, and highlights the potential for unexpected transformations leading to novel derivatives. []

3-Oxa-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one and 3-Thia-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one

    Compound Description: These two compounds are analogs of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, differing in the heteroatom present in the bicyclic core. 3-Oxa-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one contains an oxygen atom, while 3-thia-7-benzyl-7-azabicyclo[3.3.1]-nonan-9-one possesses a sulfur atom. Theoretical calculations and NMR analyses suggest a small energy difference between chair-chair and boat-chair conformations for both compounds. Notably, X-ray diffraction analysis confirms the 3-thia analog exists in a chair-boat conformation in its solid state. []

    Relevance: These analogs highlight the impact of heteroatom substitution on the conformational preferences of the bicyclic core found in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. This structural variation can be valuable for fine-tuning the compound's properties and exploring structure-activity relationships. []

5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one

    Compound Description: This compound, structurally similar to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, differs in the position of the nitrogen atom and the carbonyl group within the bicyclic core. Molecular mechanics calculations and X-ray crystallography studies show a preference for the boat-chair conformation in this compound. Notably, the crystal structure exhibits enantiomeric disorder, with each site occupied by a mixture of enantiomers. []

    Relevance: This compound exemplifies the importance of substituent positioning within the bicyclo[3.3.1]nonane scaffold. The observed conformational preference and enantiomeric disorder provide valuable insights into the structural behavior of similar bicyclic systems, including 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. []

Substituted 3,7‐Diaza‐ and 3‐Thia‐7‐azabicyclo[3.3.1]nonan‐9‐ols

    Compound Description: This group encompasses various substituted derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-ol and 3-thia-7-azabicyclo[3.3.1]nonan-9-ol. These compounds are synthesized by reducing their corresponding ketone precursors with sodium borohydride. The stereochemistry of the reduction depends heavily on the solvent, with high stereoselectivity observed in aqueous dioxane, while methanol leads to epimeric mixtures. []

    Relevance: While not directly derived from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, the synthesis and conformational studies of these compounds provide valuable insights into the reactivity and stereochemical behavior of related bicyclic systems. This information can be useful for understanding the potential reactions and stereochemical outcomes associated with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. []

2,2,4,4-Tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

    Compound Description: This compound represents a 3-thia-7-azabicyclo[3.3.1]nonane derivative synthesized using a Mannich-type condensation. X-ray crystallography reveals a chair-boat conformation, with the nitrogen-containing ring adopting a boat conformation and the sulfur-containing ring existing in a chair conformation. []

    Relevance: Although sterically more hindered than 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride due to the additional methyl and phenyl substituents, this compound provides valuable insights into the conformational preferences of the 3-thia-7-azabicyclo[3.3.1]nonane framework. Understanding the conformational behavior of this analog contributes to a broader understanding of structure-activity relationships within this class of compounds. []

2,4-Bis(2-chlorophenyl)-7-tert-pentyl-3-azabicyclo[3.3.1]nonan-9-one

    Compound Description: This compound is a 3-azabicyclo[3.3.1]nonan-9-one derivative with two 2-chlorophenyl substituents and a tert-pentyl group. Its structure, determined by X-ray crystallography, reveals a twin-chair conformation with equatorially oriented 2-chlorophenyl groups and an equatorial tert-pentyl group on the cyclohexanone ring. []

    Relevance: While this compound features different substituents compared to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, it provides insights into the conformational preferences of the 3-azabicyclo[3.3.1]nonan-9-one scaffold. The observed twin-chair conformation, a common motif in these bicyclic systems, suggests potential similarities in the three-dimensional shape of these compounds. []

5-Aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridines, 2,4-Diaryl-6,7-benzo-3-azabicyclo[3.3.1]nonan-9-ones, and α,α′-Bis(substituted benzylidene)cycloalkanones

    Compound Description: These three classes of compounds are synthesized through a one-pot reaction involving ammonium acetate. Notably, the 5-aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine derivatives exhibit significant biological activity, particularly as antibacterial, antiprotozoal, and anticancer agents. []

    Relevance: While structurally distinct from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, the synthesis of these compounds, particularly the 2,4-diaryl-6,7-benzo-3-azabicyclo[3.3.1]nonan-9-ones, showcases the utility of similar bicyclic frameworks in accessing diverse chemical spaces relevant to drug discovery. The notable biological activities observed, particularly in the phenanthridine derivatives, underline the potential of exploring modifications to the bicyclo[3.3.1]nonane scaffold for developing new therapeutic agents. []

Schiff-base ligands HL1 and HL2 and their metal complexes

    Compound Description: These bidentate Schiff-base ligands, HL1 and HL2, are synthesized by condensing 2,4-di-p-tolyl-3-azabicyclo[3.3.1]nonan-9-one with thiosemicarbazide and semicarbazide, respectively. These ligands readily form complexes with various metal ions, including Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). These metal complexes exhibit diverse geometries depending on the metal ion and ligand combination, including octahedral, square planar, and tetrahedral configurations. []

    Relevance: While HL1 and HL2 are not directly derived from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, they are synthesized from a closely related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivative. This structural similarity, along with the ability to form diverse metal complexes with varying geometries, highlights the potential of exploring similar modifications and metal coordination chemistry with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride to investigate its coordination chemistry and potential applications in materials science or catalysis. []

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ones with varying N-substituents

    Compound Description: This group encompasses 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives with various N-substituents. The stereochemistry of these compounds is significantly influenced by the size of the N-substituent. MNDO calculations were employed to study the conformational preferences of these derivatives. []

    Relevance: This study emphasizes the impact of N-substituent size on the stereochemistry of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, structurally similar to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. This knowledge is valuable when considering modifications to the benzyl substituent in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, as it suggests potential consequences for the compound's overall stereochemistry and, consequently, its biological and chemical properties. []

2,4-Bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one

    Compound Description: This compound is a 3-azabicyclo[3.3.1]nonan-9-one derivative with two 2-chlorophenyl substituents. The molecule adopts a twin-chair conformation with both 2-chlorophenyl groups in equatorial positions, as revealed by its crystal structure. []

    Relevance: This compound showcases the conformational preference for the twin-chair arrangement in the 3-azabicyclo[3.3.1]nonan-9-one scaffold, similar to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. Despite having different substituents, the shared conformational preference suggests potential similarities in their three-dimensional shapes, which could influence their interactions with biological targets. []

2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one

    Compound Description: This compound is a positional isomer of 2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, featuring two 2-methoxyphenyl substituents on the 3-azabicyclo[3.3.1]nonan-9-one core. It adopts a double chair conformation with both 2-methoxyphenyl groups in equatorial positions. The crystal structure reveals the presence of intermolecular N—H⋯π interactions, contributing to the crystal packing stability. []

    Relevance: Although featuring methoxy substituents compared to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, this compound highlights the structural diversity possible within the 3-azabicyclo[3.3.1]nonan-9-one family. The observed conformational preference and intermolecular interactions provide insights into potential structural features and interactions that could be relevant for understanding the behavior of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. []

3-Azabicyclo[3.3.1]nonan-9-one and N-Methyl-3-azabicyclo[3.3.1]nonan-9-one

  • Relevance: These compounds represent core structures related to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. While lacking the specific substituents of the target compound, the theoretical studies on these simplified analogs offer valuable information about the conformational preferences and dynamics inherent to the bicyclic system. This information can guide interpretations of the conformational behavior and potential energy landscape of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. []

2,4-Bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one

    Compound Description: This compound, a symmetrical 3-azabicyclo[3.3.1]nonan-9-one derivative with two 4-fluorophenyl substituents, adopts a twin-chair conformation, with both aryl groups in equatorial orientations. The crystallographic structure is bisected by a mirror plane passing through specific atoms, including the nitrogen, carbonyl oxygen, and certain carbon atoms. []

Properties

CAS Number

2291-59-0

Product Name

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

InChI

InChI=1S/C15H19NO.ClH/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H

InChI Key

ROQXORZBFXQSCL-UHFFFAOYSA-N

SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3.Cl

Canonical SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.